molecular formula C21H17FN2O2S B11351591 5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11351591
M. Wt: 380.4 g/mol
InChI Key: ISVLIBGAOPBQIV-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzofuran core, a thiazole ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated ketone.

    Final Coupling: The final step involves coupling the benzofuran and thiazole intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17FN2O2S

Molecular Weight

380.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17FN2O2S/c1-12-3-5-14(6-4-12)21-24-16(11-27-21)10-23-20(25)19-13(2)17-9-15(22)7-8-18(17)26-19/h3-9,11H,10H2,1-2H3,(H,23,25)

InChI Key

ISVLIBGAOPBQIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

Origin of Product

United States

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